N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline
Description
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-(4-thiophen-3-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-19(2)17-5-3-4-15(12-17)18(21)20-9-6-14(7-10-20)16-8-11-22-13-16/h3-5,8,11-14H,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFKNDGGIKWJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the final coupling with the aniline moiety. Common synthetic routes include:
Formation of Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Coupling with Aniline Moiety: The final step involves coupling the thiophene and piperidine intermediates with aniline under conditions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Gewald reaction and hydrogenation steps, and employing automated systems for the coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution Reagents: Nitric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitroanilines, halogenated anilines.
Scientific Research Applications
N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Comparisons:
Electronic Effects :
- The target compound combines electron-donating (N,N-dimethyl) and moderately electron-withdrawing (carbonyl) groups, balancing electronic effects. In contrast, N,N-dimethyl-3-(trifluoromethyl)aniline is strongly electron-deficient due to the CF₃ group, affecting reactivity in electrophilic substitutions .
- 2-(Thiophen-3-yl)aniline lacks the dimethyl groups, making its aniline NH₂ more nucleophilic .
Synthetic Accessibility :
- The target’s synthesis likely involves Pd-catalyzed cross-coupling (analogous to ) or C–H activation (similar to para-selective olefination in ) .
- 5-Nitro-2-(piperidin-1-yl)aniline is synthesized via nitro-group introduction, a simpler route compared to the target’s multi-step assembly .
Physicochemical Properties :
- The piperidine-thiophene-carbonyl motif in the target increases molecular weight (~327 g/mol) and logP (estimated ~3.5) compared to simpler analogs like 2-(thiophen-3-yl)aniline (175 g/mol, logP ~2.1) .
- N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline has a lower molecular weight (247 g/mol) but higher solubility due to the polar piperazine group .
Biological Relevance :
Biological Activity
N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline is a synthetic organic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a piperidine moiety, and a dimethylamino group. Its molecular formula is , and it has a molecular weight of 336.42 g/mol. The presence of these functional groups contributes to its potential interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The dimethylamino group enhances its lipophilicity, facilitating cellular uptake and interaction with various biological systems. This interaction can modulate enzyme activity, receptor signaling pathways, and gene expression patterns.
1. Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Cytotoxicity: In vitro assays have shown that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in FaDu hypopharyngeal tumor cells with an IC50 value comparable to standard chemotherapeutics like bleomycin .
- Mechanism: The compound may exert its anticancer effects by disrupting cellular signaling pathways involved in proliferation and survival, potentially through reactive oxygen species (ROS) modulation .
2. Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties:
- Cholinesterase Inhibition: It has been evaluated for its ability to inhibit cholinesterase activity, which is crucial in Alzheimer's disease management. Compounds with similar structures have shown promising results in reducing amyloid-beta aggregation and improving cognitive function in animal models .
3. Antimicrobial Activity
The compound has also been assessed for antimicrobial properties:
- Broad-Spectrum Activity: Preliminary data suggest that it exhibits antibacterial effects against various strains, indicating its potential as a lead compound for developing new antibiotics .
Case Studies
Case Study 1: Anticancer Efficacy
A study involving the evaluation of this compound on CLL cell lines revealed significant pro-apoptotic effects. The most potent derivatives demonstrated IC50 values ranging from 0.17 to 2.69 µM, highlighting their potential for further development as anticancer agents .
Case Study 2: Neuroprotective Mechanisms
In an experimental model of Alzheimer's disease, compounds related to this compound showed dual inhibition of cholinesterase and beta-secretase enzymes. This multi-targeted approach not only enhanced cognitive function but also reduced amyloid plaque formation in treated subjects .
Comparative Analysis
Q & A
Q. Q1. What are the key synthetic strategies for preparing N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline?
A1. The synthesis involves multi-step functionalization:
- Piperidine-thiophene coupling : React 4-(thiophen-3-yl)piperidine with a carbonylating agent (e.g., triphosgene) to form the piperidine-1-carbonyl intermediate. This step often requires inert conditions (e.g., dry THF, nitrogen atmosphere) .
- Amide bond formation : Couple the activated carbonyl intermediate (e.g., via chloroformate or carbodiimide activation) with 3-amino-N,N-dimethylaniline. Monitoring by TLC or HPLC ensures completion .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/DMF mixtures) yields high-purity product .
Q. Q2. How is the structural integrity of this compound validated post-synthesis?
A2. Use spectroscopic and analytical techniques:
- NMR : H and C NMR confirm substitution patterns (e.g., dimethylaniline protons at δ ~2.9 ppm, thiophene protons at δ ~7.1 ppm) .
- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- X-ray crystallography : For crystalline derivatives, bond lengths/angles in the piperidine-thiophene-aniline scaffold can resolve stereochemical ambiguities .
Advanced Research Questions
Q. Q3. What computational methods are suitable for predicting the electronic properties of this compound?
A3. Density Functional Theory (DFT) simulations:
- Geometry optimization : Use B3LYP/6-31G(d) basis sets to model the molecule’s ground-state structure.
- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess reactivity (e.g., electron-rich thiophene vs. electron-deficient amide regions) .
- Solvent effects : Incorporate polarizable continuum models (PCM) for solvent-dependent properties .
Q. Q4. How can researchers resolve contradictions in solubility data across studies?
A4. Methodological standardization:
Q. Q5. What strategies optimize bioactivity studies involving this compound?
A5. Focus on target-specific assays:
- Receptor binding assays : Radioligand displacement (e.g., for serotonin/dopamine receptors) using H-labeled analogs.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- SAR modifications : Introduce substituents (e.g., halogens at thiophene 5-position) to enhance affinity .
Research Challenges and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
